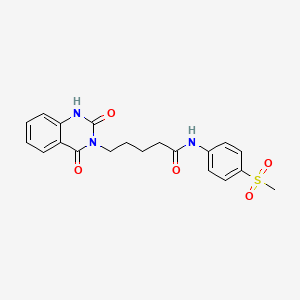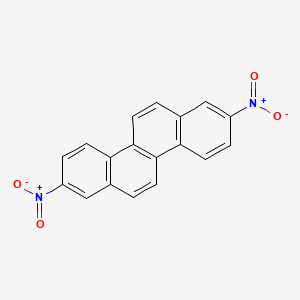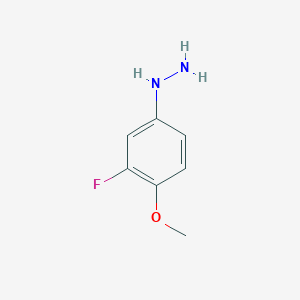
6-fluoro-1-(triisopropylsilyl)-1H-indole
概要
説明
6-Fluoro-1-(triisopropylsilyl)-1H-indole is a chemical compound with the molecular formula C17H26FNSi and a molecular weight of 291.49 . It appears as a yellow viscous oil .
Physical And Chemical Properties Analysis
6-Fluoro-1-(triisopropylsilyl)-1H-indole is a yellow viscous oil . It has a boiling point of 231 to 235 °C at 2.0 Torr . Other physical and chemical properties such as melting point, density, specific gravity, refractive index, and solubility are not available .科学的研究の応用
Direct Lithiation of 1-(Triisopropylsilyl)indole
1-(Triisopropylsilyl)indole can be lithiated at the 3-position, leading to the formation of 3-substituted 1-(triisopropylsilyl)indoles with varied electrophiles, indicating its potential in diverse chemical syntheses (Matsuzono, Fukuda, & Iwao, 2001).
Alkynylation of Indoles and Other Compounds
An efficient procedure for the synthesis of 1-[(triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one and its use for direct alkynylation of indoles demonstrates the utility of this compound in the synthesis of complex organic structures (Brand & Waser, 2012).
Synthesis and Characterization of Novel Indole Derivatives
The synthesis of novel indole derivatives, including 6-fluoro-1-(triisopropylsilyl)-1H-indole, and their evaluation for anti-inflammatory and antimicrobial activity suggest potential biomedical applications (Rathod, Gaikwad, Gaikwad, & Jadhav, 2008).
Photoreaction of Indoles with Halocompounds
Studies on the photoreaction of indoles with halocompounds, leading to new fluorophores and modifications, open possibilities for developing novel fluorophores and protein labeling strategies (Ladner, Tran, Le, Turner, & Edwards, 2014).
Fluoroalkylation of Indoles
Catalytic fluoroalkylation of indoles, including 6-fluoro-1-(triisopropylsilyl)-1H-indole, with fluoroalkyl groups highlights potential uses in medicinal chemistry for creating biologically active compounds (Borah & Shi, 2017).
特性
IUPAC Name |
(6-fluoroindol-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FNSi/c1-12(2)20(13(3)4,14(5)6)19-10-9-15-7-8-16(18)11-17(15)19/h7-14H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNKPZVDTZIMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide](/img/structure/B2874590.png)
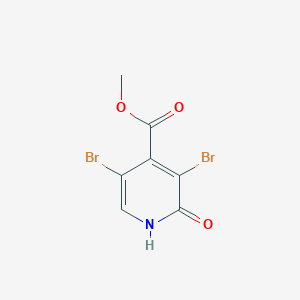
![2-(3,4-dimethoxyphenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2874593.png)

![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2874595.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2874596.png)
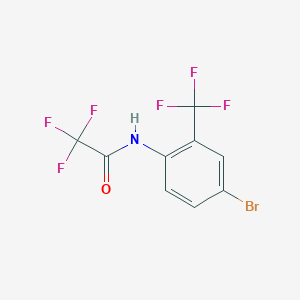
![1-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2874598.png)

![N1-(1-phenylethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2874606.png)
![Methyl 3,4-diethoxy-5-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)benzoate](/img/structure/B2874607.png)
